beta-Hederin
Overview
Description
Beta-Hederin is a natural compound that shows significant cytotoxicity and anti-inflammatory activity . It has been shown to have antioxidant, antimicrobial, and anticancer properties . Beta-Hederin has been found to inhibit the mitochondrial membrane potential and induce apoptosis in HL-60 cells .
Synthesis Analysis
Thirteen novel triterpenoid saponins, designed as amide derivatives of the natural cytotoxic saponin beta-Hederin, were synthesized by a stepwise glycosylation strategy . The in vitro cytotoxic activity of these compounds was evaluated against five different tumor cell lines .
Chemical Reactions Analysis
Beta-Hederin has been involved in several chemical reactions. For instance, it was found that amide derivatization at C-28 resulted in highly cytotoxic derivatives on specific tumor cell lines . This also resulted in an increase in the antitumor selectivity of beta-Hederin .
Physical And Chemical Properties Analysis
Beta-Hederin has a molecular formula of C41H66O11 and a molecular weight of 734.96 . It is a white powder and is available for purchase for pharmaceutical testing .
Scientific Research Applications
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Tumor Cytotoxicity
- Field: Oncology
- Application: Beta-Hederin has been found to have cytotoxic activity against tumor cell lines .
- Method: In vitro evaluation of cytotoxic activity of compounds against tumor cell lines .
- Results: Most of the evaluated compounds showed effective inhibitory activity against at least one tumor cell line at micromolar concentrations .
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Functional Foods and Cosmetics
- Field: Food Science and Cosmetology
- Application: Some species of the Lonicera Linn. genus, which contain saponins like beta-Hederin, can be used in functional foods and cosmetics .
- Method: The saponins are extracted from the plants and used in various products .
- Results: The saponins have attracted the attention of the scientific community due to their bioactive components .
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Analgesic Applications
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Anti-inflammatory Applications
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Expectorant Applications
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Apoptotic Effect on Breast Cancer Cells
- Field: Oncology
- Application: A novel oleanane-type triterpenoid saponin named D Rhamnose β-hederin (DRβ-H) from Clematis ganpiniana, a Chinese traditional anti-tumor herb, showed strong inhibitory activity on the growth of various breast cancer cells and induced apoptosis in these cells .
- Results: This is the first report on the pro-apoptotic effects of DRβ-H, a novel oleanane-type triterpenoid saponin, on breast cancer cells and its comprehensive apoptosis pathways .
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Tumor Cytotoxicity of Novel Amide Derivatives
- Field: Oncology
- Application: Thirteen novel triterpenoid saponins, designed as amide derivatives of the natural cytotoxic saponin β-hederin, were synthesized .
- Method: These compounds were synthesized by a stepwise glycosylation strategy .
- Results: The in vitro cytotoxic activity of these compounds was evaluated against five different tumor cell lines. Most of the evaluated compounds showed effective inhibitory activity against at least one tumor cell line at micromolar concentrations .
-
Antitumor Activity
- Field: Oncology
- Application: Thirteen novel triterpenoid saponins, designed as amide derivatives of the natural cytotoxic saponin β-hederin, were synthesized .
- Method: These compounds were synthesized by a stepwise glycosylation strategy .
- Results: The in vitro cytotoxic activity of these compounds was evaluated against five different tumor cell lines. Most of the evaluated compounds showed effective inhibitory activity against at least one tumor cell line at micromolar concentrations .
-
Pro-Apoptotic Effects on Breast Cancer Cells
- Field: Oncology
- Application: A novel oleanane-type triterpene saponin named D Rhamnose β-hederin (DRβ-H) from Clematis ganpiniana, a Chinese traditional anti-tumor herb, showed strong inhibitory activity on the growth of various breast cancer cells and induced apoptosis in these cells .
- Results: This is the first report on the pro-apoptotic effects of DRβ-H, a novel oleanane-type triterpenoid saponin, on breast cancer cells and its comprehensive apoptosis pathways .
Safety And Hazards
Future Directions
Research on beta-Hederin is ongoing, with recent studies focusing on its potential in reversing chemoresistance of breast cancer cells . Other research has synthesized novel amide derivatives of beta-Hederin, evaluating their cytotoxic activity against different tumor cell lines . These studies suggest that beta-Hederin and its derivatives could be promising candidates for chemotherapy of cancer .
properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66O11/c1-21-28(43)30(45)31(46)33(50-21)52-32-29(44)24(42)20-49-34(32)51-27-12-13-38(6)25(37(27,4)5)11-14-40(8)26(38)10-9-22-23-19-36(2,3)15-17-41(23,35(47)48)18-16-39(22,40)7/h9,21,23-34,42-46H,10-20H2,1-8H3,(H,47,48)/t21-,23-,24-,25-,26+,27-,28-,29-,30+,31+,32+,33-,34-,38-,39+,40+,41-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAJNOZMACNWJD-HVUPOBLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H66O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90331673 | |
Record name | beta-Hederin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90331673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
735.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Hederin | |
CAS RN |
35790-95-5 | |
Record name | β-Hederin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35790-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Hederin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90331673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.